Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Compounds like “Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate” belong to a class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For example, a related compound, “5-(3-chlorophenyl)-1,3,4-oxadiazol-2-thiol”, was synthesized from 3-chlorobenzoic acid through several steps, including the formation of ethyl 3-chlorobenzoate and 3-chlorobenzohydrazide .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, oxadiazoles can undergo various reactions, including nucleophilic substitution, reduction, and cycloaddition .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental methods or predicted using computational chemistry .Scientific Research Applications
Synthesis and Chemical Applications
Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been explored for its potential in chemical synthesis. For instance, it serves as a versatile building block in medicinal chemistry, being used in the preparation of derivatives through mild reaction conditions. This compound is part of a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks, integrated into biologically relevant molecules (Ž. Jakopin, 2018).
Biological Screening
The biological screening of novel derivatives incorporating this compound has been conducted. For instance, derivatives have been synthesized and evaluated for in vitro antibacterial activity against various strains and in vitro antifungal activity (P. Kulkarni et al., 2021). Additionally, its role in synthesizing compounds with potential pharmacological importance has been studied, including antimicrobial activities (D. Achutha et al., 2017).
Antimicrobial Assessment
Several studies have assessed the antimicrobial potential of compounds derived from this compound. For instance, Schiff bases synthesized from this compound showed moderate inhibition of bacterial strains (A. Rehman et al., 2016). Additionally, Ethyl 1-aminotetrazole-5-carboxylate, which can be synthesized from similar compounds, has shown antimicrobial properties (M. Taha & S. M. El-Badry, 2010).
Methodology Development in Organic Chemistry
This compound has been instrumental in developing efficient preparation methods for other chemical entities. For example, amidoximes reactions with ethyl chlorooxalate, related to this compound, have been explored to develop methods for synthesizing ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates (A. A. Voronova et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCZLBBDZXXFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718599 | |
Record name | Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657424-68-5 | |
Record name | Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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